molecular formula C11H8N2 B14736332 2-(Diazomethyl)naphthalene CAS No. 10378-56-0

2-(Diazomethyl)naphthalene

Cat. No.: B14736332
CAS No.: 10378-56-0
M. Wt: 168.19 g/mol
InChI Key: MOFWOKPDBNUGPK-UHFFFAOYSA-N
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Description

Significance of Diazo Compounds as Versatile Synthetic Intermediates

Diazo compounds, characterized by the presence of a C=N₂ functional group, are highly valuable and versatile intermediates in organic synthesis. Their significance stems from their ability to undergo a wide array of chemical transformations, primarily driven by the facile loss of dinitrogen (N₂) gas, a thermodynamically stable molecule. This process generates highly reactive carbene intermediates, which can then participate in a variety of bond-forming reactions.

Key reactions involving diazo compounds include:

Cycloadditions: Diazo compounds readily react with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively.

Insertion Reactions: Carbenes generated from diazo compounds can insert into C-H, O-H, N-H, and other X-H bonds, enabling the direct functionalization of otherwise unreactive bonds.

Rearrangements: The Wolff rearrangement, a classic reaction of α-diazocarbonyl compounds, leads to the formation of ketenes, which are themselves versatile intermediates for the synthesis of carboxylic acids and their derivatives. rsc.org

This reactivity makes diazo compounds indispensable tools for the construction of complex molecular architectures found in natural products, pharmaceuticals, and materials science. wikipedia.orgarkat-usa.org

The Naphthalene (B1677914) Core: A Foundational Polycyclic Aromatic Hydrocarbon in Chemical Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in chemical synthesis. Its fused two-ring system provides a rigid and planar scaffold that is a key component in a vast range of organic molecules. The electronic properties of the naphthalene core can be readily tuned through the introduction of various substituents at its different positions.

The naphthalene scaffold is prevalent in:

Dyes and Pigments: Naphthalene derivatives have a long history in the dye industry due to their chromophoric properties.

Pharmaceuticals and Agrochemicals: The naphthalene moiety is present in numerous bioactive compounds, including drugs and pesticides.

Materials Science: Naphthalene-based polymers and materials exhibit interesting electronic and optical properties, making them useful in organic electronics. nih.gov

The synthesis of substituted naphthalenes is a well-established field, with numerous methods available for the regioselective introduction of functional groups onto the naphthalene ring. nih.gov

Positioning of 2-(Diazomethyl)naphthalene within the Landscape of Diazo and Naphthalene Chemistry

This compound integrates the reactive potential of the diazomethyl group with the structural and electronic properties of the naphthalene scaffold. The diazomethyl group is attached to the 2-position of the naphthalene ring.

The synthesis of this compound can be inferred through the well-established Bamford-Stevens reaction . wikipedia.orgarkat-usa.orgjk-sci.com This reaction typically involves the treatment of a tosylhydrazone with a strong base. In the case of this compound, the synthetic precursor would be the tosylhydrazone of 2-naphthaldehyde (B31174). The aldehyde is first reacted with tosylhydrazine to form the tosylhydrazone, which is then subjected to basic conditions to yield the target diazo compound.

The primary chemical significance of this compound lies in its role as a precursor to 2-naphthylcarbene . Upon photolysis or thermolysis, this compound is expected to extrude nitrogen gas to generate this highly reactive carbene. The study of such carbenes, often through techniques like matrix isolation, provides fundamental insights into their structure, electronic state, and reactivity. For instance, studies on the photochemistry of naphthylchlorocarbenes, which are related to naphthylcarbenes, have been conducted in cryogenic matrices to characterize their spectroscopic properties and photorearrangements.

The reactivity of the generated 2-naphthylcarbene would be expected to mirror that of other arylcarbenes, including C-H insertion reactions and cycloadditions. The specific substitution pattern on the naphthalene ring will influence the electronic properties and subsequent reactivity of the carbene.

While detailed experimental data specifically for this compound, such as its comprehensive NMR spectroscopic characterization, is not widely available in the surveyed literature, its existence and reactivity can be confidently predicted based on the well-established principles of diazo and carbene chemistry. The general properties of related compounds, such as 1-(diazomethyl)naphthalene and other aryldiazomethanes, provide a strong basis for understanding the chemical nature of this specific isomer. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10378-56-0

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(diazomethyl)naphthalene

InChI

InChI=1S/C11H8N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H

InChI Key

MOFWOKPDBNUGPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 2 Diazomethyl Naphthalene and Cognate Diazo Compounds

General Strategies for the Synthesis of Aryl Diazomethyl Compounds

The preparation of aryl diazomethyl compounds, including 2-(diazomethyl)naphthalene, relies on a well-established portfolio of synthetic reactions. These methods are designed to construct the C-N₂ functional group from various precursors. The most common and versatile strategies are summarized below.

Oxidation of Hydrazones: This is arguably the most prevalent method for synthesizing diaryl- and arylalkyldiazomethanes. The process begins with the condensation of an appropriate aldehyde or ketone (e.g., 2-naphthaldehyde) with hydrazine (B178648) to form the corresponding hydrazone. Subsequent oxidation of the hydrazone yields the diazo compound. A variety of oxidizing agents can be employed, with activated manganese dioxide (MnO₂), silver oxide (Ag₂O), and mercury(II) oxide (HgO) being traditional choices. More contemporary, milder, and environmentally benign oxidants include bismuth(V) compounds and electrochemical methods. organic-chemistry.org "Activated" dimethyl sulfoxide (B87167) has also been shown to efficiently dehydrogenate hydrazones to their corresponding diazo compounds at low temperatures. organic-chemistry.org

Diazo Transfer Reactions: This strategy involves the transfer of a diazo group from a donor molecule, typically a sulfonyl azide, to an active methylene (B1212753) compound. For the synthesis of aryl diazomethyl compounds, this often requires a precursor with an activated CH₂ group adjacent to the aromatic ring. While highly effective for diazocarbonyl compounds, its application to simple aryl diazomethanes is less direct unless a suitable activating group is present. researchgate.netnih.gov

Diazotization of Primary Amines: The reaction of a primary amine with a nitrosating agent, such as sodium nitrite (B80452) in acidic conditions, is a fundamental method for preparing diazonium salts. nih.govglasp.co However, for the synthesis of diazomethyl compounds, the precursor must be a primary amine attached to a methylene group, such as 2-(aminomethyl)naphthalene. The diazotization of these primary amines can lead to the desired diazomethane (B1218177) derivative, although rearrangements and other side reactions can be problematic.

Forster Reaction: This method involves the reaction of an oxime with a reagent like chloramine (B81541) or hydroxylamine-O-sulfonic acid. The oxime, prepared from the corresponding aldehyde or ketone, is converted into the diazo compound. This route provides an alternative to the hydrazone oxidation pathway.

Acylation of Diazomethane: While highly versatile, this method is more suited for preparing α-diazoketones rather than simple aryl diazomethanes. It involves the reaction of an acid chloride with diazomethane. researchgate.net An improved Arndt-Eistert synthesis allows for the efficient transformation of acid halides using a stoichiometric amount of diazomethane in the presence of calcium oxide. organic-chemistry.org

The choice of method often depends on the stability of the target diazo compound and the availability of the necessary precursors.

Table 1: General Synthetic Routes to Aryl Diazo Compounds

Method Precursor Type Key Reagents Advantages Common Applications
Hydrazone Oxidation Aldehyde or Ketone Hydrazine, Oxidizing Agent (e.g., MnO₂, Ag₂O) High yields, widely applicable Synthesis of diaryl- and alkylaryldiazomethanes
Diazo Transfer Active Methylene Compound Sulfonyl Azide, Base Good for activated systems Synthesis of α-diazocarbonyls, α-diazophosphonates
Diazotization of Amines Primary Amine NaNO₂, Acid Uses common precursors Preparation of diazonium salts, adaptable for diazomethanes

Approaches to the Construction of Naphthalene-Based Diazo Precursors

The synthesis of this compound is critically dependent on the availability of a suitable precursor, primarily 2-naphthaldehyde (B31174) or a derivative that can be readily converted to the diazo-functionalized moiety. The construction of these naphthalene-based precursors can be achieved through several established synthetic routes.

Formylation of Naphthalene (B1677914): Direct formylation of naphthalene, for instance via the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann-Koch reaction, tends to produce a mixture of 1- and 2-naphthaldehyde, with the 1-isomer often predominating. Therefore, more regioselective methods are generally preferred.

Oxidation of 2-Methylnaphthalene: A common and direct route to 2-naphthaldehyde is the selective oxidation of the methyl group of 2-methylnaphthalene. Various oxidation methods can be employed, including selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN).

Functional Group Interconversion: Precursors can be synthesized from other functionalized naphthalenes. For example, 2-naphthoic acid can be reduced to 2-naphthalenemethanol, which is then oxidized to 2-naphthaldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Alternatively, 2-naphthonitrile (B358459) can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).

Cyclization and Annulation Reactions: More complex naphthalene skeletons can be constructed using cycloaddition or annulation strategies. For instance, electrophilic cyclization of specifically designed arene-containing propargylic alcohols can yield polysubstituted naphthalenes. nih.gov A cycloaddition approach has also been used to build the aromatic backbone prior to further functionalization. beilstein-journals.org Recently, a method for synthesizing naphthalene derivatives through a nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide has been reported, offering a novel route to substituted naphthalenes. nih.gov

These methods provide access to the key aldehyde functionality at the 2-position of the naphthalene ring, which is the immediate precursor for the most common synthesis of this compound via the hydrazone oxidation pathway.

Specialized Synthetic Routes and Precursor Chemistry for this compound Derivatives

The most direct and widely utilized synthetic route to this compound proceeds from 2-naphthaldehyde. The process is a two-step sequence based on the hydrazone oxidation methodology.

Formation of 2-Naphthaldehyde Hydrazone: 2-Naphthaldehyde is reacted with anhydrous hydrazine or hydrazine monohydrate, typically in an alcohol solvent such as ethanol. The reaction is usually straightforward, leading to the precipitation of the corresponding hydrazone upon cooling.

Oxidation to this compound: The isolated 2-naphthaldehyde hydrazone is then oxidized. A common laboratory-scale procedure involves stirring the hydrazone with an excess of an oxidizing agent like yellow mercury(II) oxide or, more frequently, activated manganese dioxide in a non-polar solvent like diethyl ether, toluene, or dichloromethane (B109758) at room temperature. The progress of the reaction can be monitored by the disappearance of the solid hydrazone and the appearance of the characteristic color of the diazo compound. Filtration to remove the metal oxide byproducts followed by careful removal of the solvent under reduced pressure yields the product.

Alternative Precursors and Routes:

From 2-(Aminomethyl)naphthalene: An alternative, though less common, route involves the diazotization of 2-(aminomethyl)naphthalene. This precursor can be synthesized by the reduction of 2-naphthonitrile or the reductive amination of 2-naphthaldehyde. The subsequent diazotization must be performed under carefully controlled, non-aqueous conditions to favor the formation of the diazomethane over the corresponding alcohol, which is a common side product in aqueous media.

Bamford-Stevens Reaction: The tosylhydrazone of 2-naphthaldehyde can also serve as a precursor. Treatment of the tosylhydrazone with a strong base (e.g., sodium methoxide) leads to the formation of the diazo compound via an elimination reaction. This method, known as the Bamford-Stevens reaction, provides an alternative to direct oxidation.

The stability of this compound is a significant consideration. Like many diazoalkanes, it is potentially explosive and sensitive to heat, light, and acid. nih.gove3s-conferences.org Therefore, it is often generated and used in situ or prepared as a dilute solution and used without isolation.

Atom-Economical and Sustainable Synthetic Considerations

Continuous Flow Synthesis: A major advance in handling hazardous reagents like diazo compounds is the use of continuous flow microreactors. researchgate.nete3s-conferences.orgresearchgate.net In this setup, small quantities of reactants are mixed and reacted continuously in a narrow tube, and the resulting diazo compound is immediately consumed in a subsequent reaction step. This technology prevents the accumulation of large quantities of the explosive diazo compound, significantly enhancing safety. e3s-conferences.orgresearchgate.net Flow systems have been developed for both the generation of diazomethane from precursors like Diazald® and its subsequent use in reactions like cyclopropanation, achieving high yields. researchgate.net

Catalytic and Milder Oxidation Methods: The use of stoichiometric amounts of heavy metal oxidants like mercury(II) oxide or manganese dioxide is being replaced by more environmentally friendly alternatives. Catalytic methods, such as the use of a Bi(V) compound with NaBO₃·H₂O as the terminal oxidant, reduce heavy metal waste. organic-chemistry.org Electrochemical synthesis of diazo compounds from hydrazones is another promising green alternative that avoids the use of toxic and harsh chemical oxidants entirely. organic-chemistry.org

Weighable Diazomethane Surrogates: To circumvent the direct handling of diazomethane, stable, weighable solid surrogates have been developed. Imidazotetrazines, such as the commercially available drug temozolomide, can be used as precursors that release the diazo species under specific conditions. nih.gov These compounds are non-explosive and provide an operationally simple alternative for reactions like esterification and cyclopropanation. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product. Reactions like the nitrogen-to-carbon transmutation of isoquinolines to form naphthalenes offer innovative, atom-economical ways to construct the core ring system from readily available materials. nih.gov Catalytic approaches, such as the palladium-catalyzed coupling of aryl halides with ethyl diazoacetate, are inherently more atom-economical than classical stoichiometric methods. organic-chemistry.org

These modern approaches are paving the way for the safer and more sustainable use of valuable synthetic intermediates like this compound in both academic research and industrial applications.

Generation and Reactivity of Carbenoid and Radical Intermediates from 2 Diazomethyl Naphthalene

Transition Metal-Catalyzed Carbene Generation and Metal-Carbenoid Formation

The catalytic decomposition of 2-(diazomethyl)naphthalene by transition metals initiates the formation of a metal-carbene or metal-carbenoid intermediate. nih.gov This process involves the coordination of the diazo compound to a coordinatively unsaturated metal center, followed by the extrusion of molecular nitrogen. u-tokyo.ac.jp The resulting electrophilic carbene species, stabilized by the metal, can then engage in a variety of synthetic transformations. nih.gov

Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts for the decomposition of diazo compounds, including aryl diazomethanes analogous to this compound. nih.govd-nb.info The reaction proceeds through the formation of a rhodium-carbenoid intermediate, which is a versatile species capable of undergoing a range of transformations. u-tokyo.ac.jp The electrophilicity of the carbene carbon is modulated by the rhodium center, which acts as an "electron sink," facilitating subsequent reactions. nih.gov

The primary reaction pathways for rhodium carbenoids derived from this compound include intramolecular C-H bond insertion and cyclopropanation reactions. For instance, in substrates where the naphthalene (B1677914) moiety is appropriately tethered to other reactive groups, intramolecular reactions can be directed to specific sites. The choice of ligands on the dirhodium catalyst, such as in dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] [Rh₂(S-PTTL)₄], can influence the enantioselectivity of these transformations. nih.gov In the presence of naphthalene as a substrate, rhodium-catalyzed decomposition of diazoacetates has been shown to yield C-H insertion products. d-nb.info

A proposed mechanism for the formation of the rhodium carbenoid involves the initial coordination of the diazo compound to the Lewis acidic rhodium center, followed by the irreversible loss of dinitrogen to form the reactive carbenoid species. This intermediate can then react with a variety of nucleophiles.

Table 1: Representative Dirhodium(II)-Catalyzed Reactions of Diazo Compounds
CatalystDiazo CompoundSubstrateReaction TypeProduct(s)Yield (%)Enantioselectivity (% ee)Reference
Rh₂(OAc)₄Ethyl diazoacetateNaphthaleneC-H InsertionEthyl 2-(naphthalen-1-yl)acetate, Ethyl 2-(naphthalen-2-yl)acetate-- d-nb.info
Rh₂(S-NTTL)₄α-Alkyl-α-diazoestersIndolesC-H Functionalizationα-Alkyl-α-indolylacetates82-9679-99 nih.gov
Rh₂(S-DOSP)₄Azaenyne-Asymmetric CycloisomerizationChiral Isoindazole Framework5642 (29:71 er) nih.gov

Copper complexes, in both the +1 and +2 oxidation states, are classic catalysts for the decomposition of diazo compounds. nih.govnih.govrsc.org The reaction of this compound with a copper catalyst generates a copper carbenoid intermediate. These intermediates are generally more reactive and less selective than their rhodium counterparts. The reactivity of copper carbenoids includes cyclopropanation, C-H insertion, and ylide formation. nih.gov

In the context of naphthalene functionalization, copper catalysts have been shown to promote the reaction of diazoacetates with naphthalene. For example, the use of a copper(I) complex with an N-heterocyclic carbene (NHC) ligand, IPrCuCl, in the presence of a halide scavenger, quantitatively yields the fused norcaradiene product from the addition of the carbene to the naphthalene core. nih.govd-nb.inforesearchgate.net This demonstrates a preference for the cyclopropanation of the aromatic system over C-H insertion. Intramolecular cyclization of bis-α-diazo ketones has also been achieved using copper catalysts. researchgate.net

The mechanism of copper-catalyzed decomposition of diazo compounds involves the formation of a transient copper carbene. nih.gov This species is highly electrophilic and readily transfers the carbene fragment to available nucleophiles, such as the double bonds of the naphthalene ring. nih.gov

Table 2: Copper-Catalyzed Reactions of Diazo Compounds with Naphthalene
Catalyst SystemDiazo CompoundSubstrateProduct TypeYield (%)Reference
IPrCuCl / NaBAr'₄Ethyl diazoacetateNaphthaleneFused NorcaradieneQuantitative nih.govd-nb.inforesearchgate.net
IPrCuCl / NaBAr'₄Ethyl 2-diazopropionateNaphthaleneFused NorcaradieneQuantitative nih.gov

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for carbene transfer reactions from diazo compounds. rsc.org Gold carbenes exhibit unique reactivity compared to other metal carbenes, often favoring different reaction pathways. rsc.org The decomposition of this compound with a gold(I) catalyst, such as IPrAuCl, generates a gold carbene intermediate. nih.govd-nb.inforesearchgate.net

Research has shown that the gold-catalyzed reaction of ethyl diazoacetate with naphthalene yields a mixture of products. nih.govd-nb.inforesearchgate.net Unlike the copper-catalyzed reaction which gives exclusively the cyclopropanation product, the gold-catalyzed pathway leads to both the fused norcaradiene and C-H insertion products, namely ethyl 2-(naphthalen-1-yl)acetate and ethyl 2-(naphthalen-2-yl)acetate. nih.govd-nb.inforesearchgate.net This highlights the distinct selectivity of gold carbenes. Furthermore, gold catalysts have been employed in the intramolecular cyclization of alkyne-tethered diazo compounds to synthesize polyfunctionalized naphthalenes, proceeding through a vinyl gold carbene intermediate. nih.govnih.govnih.gov

The formation of gold carbenes from diazo compounds is believed to involve the coordination of the diazo compound to the gold center, followed by dinitrogen extrusion. rsc.org These gold carbene intermediates are highly electrophilic and can participate in a variety of cascade reactions. rsc.org

Table 3: Gold(I)-Catalyzed Functionalization of Naphthalene with Ethyl Diazoacetate
Catalyst SystemProduct 1Product 2Product 3Product Ratio (1:2:3)Reference
IPrAuCl / NaBAr'₄Fused NorcaradieneEthyl 2-(naphthalen-1-yl)acetateEthyl 2-(naphthalen-2-yl)acetate65:20:15 d-nb.info

Iron, being an abundant and environmentally benign metal, has garnered significant interest as a catalyst for carbene transfer reactions. rsc.orgresearchgate.net Iron complexes can activate diazo compounds to form iron carbene or carbenoid species, which can then participate in reactions such as cyclopropanation and C-H insertion. rsc.orgscite.ai

While specific studies on the reaction of this compound with iron catalysts are not extensively documented, the general reactivity patterns of iron carbenoids suggest that they would be effective for the functionalization of various substrates. Iron-porphyrin complexes, for example, are known to catalyze the cyclopropanation of olefins with diazo compounds. scite.ai More simple iron salts have also been shown to be effective catalysts for the insertion of carbenes from α-diazoesters into Si-H bonds. nih.gov Iron-catalyzed insertion reactions of diazoacetonitrile into N-H and S-H bonds have also been reported. nih.gov These examples suggest that an iron carbenoid generated from this compound would be a reactive intermediate capable of various carbene transfer reactions.

The mechanism of iron-catalyzed carbene transfer is thought to involve the formation of an iron carbene intermediate, which is the key reactive species responsible for the subsequent bond-forming events. rsc.org

Ruthenium complexes are also effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer reactions. Similar to rhodium, ruthenium catalysts can mediate a variety of transformations, including cyclopropanation and C-H insertion. Ruthenium porphyrin complexes, for instance, have been shown to catalyze the cyclopropanation of styrenes and other olefins with diazoacetates.

Although direct experimental data on the reaction of this compound with ruthenium catalysts is limited, the known reactivity of ruthenium carbenoids allows for the prediction of its behavior. It is expected that a ruthenium carbenoid generated from this compound would readily engage in intramolecular C-H insertion reactions if a suitable C-H bond is accessible, or in intermolecular reactions with appropriate substrates. The electronic and steric properties of the ligands on the ruthenium center would play a crucial role in determining the selectivity and efficiency of these reactions.

Iridium catalysts have shown promise in mediating reactions of diazo compounds, particularly in C-H functionalization. chemistryviews.org While less common than rhodium or copper in this context, iridium offers unique reactivity profiles. For instance, iridium-catalyzed C-H/diazo coupling and tandem annulation of naphthalene-1-thiols have been developed, demonstrating the utility of iridium in activating C-H bonds for reaction with diazo-derived intermediates. figshare.com

The generation of an iridium carbenoid from this compound would likely lead to a highly reactive species capable of C-H insertion. Iridium catalysts have been shown to be effective in N-H insertion reactions of diazomalonates into a variety of amines. acs.org The specific reaction pathway would be influenced by the nature of the iridium catalyst and the reaction conditions. The mechanism is thought to involve the formation of an iridium carbene intermediate, which then undergoes the C-H functionalization step. chemistryviews.org

Photochemically Induced Carbene Formation

The photolysis of this compound is a primary method for the generation of 2-naphthylcarbene. This process typically involves the irradiation of the diazo compound with ultraviolet light, leading to the extrusion of a molecule of nitrogen gas (N₂) and the formation of the corresponding carbene. The resulting 2-naphthylcarbene can exist in either a singlet or a triplet state, with the ground state being the triplet, as has been observed for the analogous 1-naphthylcarbene. acs.org

Laser flash photolysis has been a key technique in studying the kinetics and spectroscopy of arylcarbenes. acs.orgedinst.comru.ac.za While direct spectroscopic observation of 2-naphthylcarbene can be challenging, the kinetics of its reactions can be monitored by observing the formation of its products. acs.org For instance, the reaction of arylcarbenes with various substrates provides insight into their reactivity.

The reactivity of 2-naphthylcarbene is dictated by its electronic state. The singlet carbene, with its paired non-bonding electrons, typically undergoes concerted reactions, such as insertion into O-H and C-H bonds, and stereospecific addition to alkenes to form cyclopropanes. researchgate.net In contrast, the triplet carbene, which behaves as a diradical, undergoes stepwise reactions.

Key reactions of photochemically generated 2-naphthylcarbene, drawing parallels from the well-studied 1-naphthylcarbene, include:

Reaction with Oxygen: Triplet carbenes react rapidly with molecular oxygen. For example, 1-naphthylcarbene reacts with oxygen at a rate constant of 3.5 x 10⁹ M⁻¹ s⁻¹ to form the corresponding carbonyl oxide, which has a characteristic absorption maximum at 435 nm. acs.org A similar reaction is expected for 2-naphthylcarbene.

Reaction with Nitriles: Arylcarbenes react with nitriles to form nitrile ylides. 1-Naphthylcarbene reacts with acetonitrile (B52724) with a rate constant of 4.6 x 10⁵ M⁻¹ s⁻¹ at 300 K. acs.org These ylides are valuable intermediates that can be trapped with electron-deficient olefins.

Insertion Reactions: Singlet carbenes can insert into the C-H bonds of alkanes. While product data for 1-naphthylcarbene suggests that some products are formed via a concerted insertion of the singlet state, the triplet carbene can also abstract hydrogen atoms. acs.org

The table below summarizes the kinetic data for reactions of the closely related 1-naphthylcarbene, which provides a valuable reference for the expected reactivity of 2-naphthylcarbene.

ReactantRate Constant (M⁻¹ s⁻¹)Product TypeReference
Oxygen3.5 x 10⁹Carbonyl Oxide acs.org
Acetonitrile4.6 x 10⁵Nitrile Ylide acs.org

Interactive Data Table: You can filter and sort this table by clicking on the column headers.

Formation and Reactivity of Diazomethyl Radicals

While the photochemical decomposition of this compound primarily leads to carbene intermediates, the formation of radical species is also possible under specific conditions, such as through one-electron oxidation or reduction of the diazo compound. The resulting radical species would be the 2-naphthyldiazomethyl radical.

The formation of diazomethyl radicals has been proposed in photoredox-catalyzed reactions involving diazo compounds. researchgate.net In such processes, a photocatalyst, upon excitation, can either oxidize or reduce the diazo compound to generate the corresponding radical cation or radical anion, which can then undergo further reactions. For instance, the oxidation of a diazo compound would lead to a radical cation, which could then lose a nitrogen molecule to form a carbene radical cation or undergo other transformations.

Alternatively, radical formation can be initiated by other oxidizing agents. For example, the oxidation of azo compounds by species like thianthrene (B1682798) cation radical has been shown to produce carbon-centered radicals. nih.govnih.gov A similar process could potentially be applied to this compound to generate the 2-naphthyldiazomethyl radical.

The reactivity of the 2-naphthyldiazomethyl radical, once formed, would be characteristic of open-shell species. Key potential reactions include:

Dimerization: Radicals can dimerize to form a more stable, closed-shell molecule. The 2-naphthyldiazomethyl radical could dimerize in a head-to-head fashion. nih.gov

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from suitable donors in the reaction medium. researchgate.net

Addition to π-Systems: The radical could add to unsaturated bonds, such as those in alkenes or aromatic rings.

Further Oxidation or Reduction: The radical itself can be further oxidized to a cation or reduced to an anion, depending on the redox environment. nih.gov

The characterization of such a transient radical would likely rely on spectroscopic techniques such as Electron Spin Resonance (ESR) spectroscopy, which provides information about the electronic environment of the unpaired electron. researchgate.netresearchgate.netyoutube.comyoutube.comethernet.edu.et The ESR spectrum would be expected to show hyperfine coupling of the unpaired electron with the nitrogen atoms of the diazo group and with the protons on the naphthalene ring system.

Below is a table outlining the expected properties and reactivity of the 2-naphthyldiazomethyl radical based on general principles of radical chemistry.

PropertyDescriptionReference
Formation One-electron oxidation or reduction of this compound. researchgate.netnih.govnih.gov
Key Reactivity Dimerization, hydrogen abstraction, addition to π-systems. nih.govresearchgate.net
Characterization Electron Spin Resonance (ESR) spectroscopy. researchgate.netresearchgate.netyoutube.comyoutube.comethernet.edu.et

Interactive Data Table: You can filter and sort this table by clicking on the column headers.

Reaction Chemistry of 2 Diazomethyl Naphthalene and Derived Intermediates

Insertion Reactions

The carbene derived from 2-(diazomethyl)naphthalene readily participates in insertion reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through the in-situ generation of a metal-carbene species, which modulates the reactivity and selectivity of the carbene. wikipedia.orgrsc.org

Carbon-Hydrogen (C-H) Insertion Reactions

C-H insertion reactions represent a significant strategy for the functionalization of otherwise unactivated C-H bonds. wikipedia.orgchemtube3d.com The 2-naphthylcarbene intermediate can undergo both intramolecular and intermolecular C-H insertions, leading to the formation of complex cyclic and acyclic structures.

Intramolecular C-H insertion reactions of diazo compounds are a valuable tool for the synthesis of nitrogen-containing heterocycles. atlasofscience.orgnih.gov When a suitable C-H bond is present within the same molecule as the diazo group, the generated carbene can insert into this bond, leading to the formation of a new ring. For instance, transition-metal-catalyzed intramolecular C-H insertions of diazo amides have been extensively studied and provide efficient routes to various lactams and other heterocyclic systems. atlasofscience.orgnih.gov The regioselectivity of these cyclizations is often influenced by the ring size being formed, with five-membered rings typically being favored.

An example of this is seen in the reactions of 2-diazo-2-sulfamoylacetamides, where intramolecular C-H insertion into an N-phenyl group on the acetamide (B32628) moiety is favored, leading to the formation of 3-sulfamoylindolin-2-one derivatives. researchgate.netnih.gov This highlights the preference for the formation of five-membered rings in such cyclization processes.

Intermolecular C-H insertion involves the reaction of the carbene with a C-H bond of a separate molecule. While simple carbenes can be unselective, the use of transition metal catalysts, particularly dirhodium complexes, can significantly enhance selectivity. wikipedia.org For example, the reaction of ethyl diazoacetate with hexane, catalyzed by dirhodium tetraacetate, shows a preference for insertion into the methylene (B1212753) C-H bonds over the methyl C-H bonds. wikipedia.org This selectivity is attributed to the formation of a transient metal-carbene intermediate that directs the insertion process.

The regioselectivity of C-H insertion reactions is a critical aspect, determining which C-H bond in a molecule is functionalized. In the context of naphthalene (B1677914) derivatives, the electronic properties of the naphthalene ring system play a crucial role. nih.gov The functionalization of 1-substituted naphthalenes often relies on directing group strategies to achieve regioselectivity. nih.gov

For substrates like 2-(1-naphthyl)-pyridine, which possesses C-H bonds at both the γ- and δ-positions relative to the directing nitrogen atom, the choice of metal catalyst can control the site of C-H activation. researchgate.net For example, cycloruthenation shows a preference for the γ-position, while electrophilic cycloborylation favors the δ-position. researchgate.net This demonstrates that the regioselectivity is not solely dependent on the substrate but is also heavily influenced by the nature of the catalyst and the reaction mechanism. researchgate.net

Stereoselectivity in C-H insertion reactions, particularly in the creation of new chiral centers, is often achieved using chiral catalysts. wikipedia.org Chiral dirhodium catalysts have been successfully employed to induce enantioselectivity in intramolecular C-H insertion reactions. wikipedia.org Furthermore, engineered enzymes have emerged as powerful catalysts for stereoselective carbene transfer reactions, offering high levels of control over the stereochemical outcome. rsc.org

Nitrogen-Hydrogen (N-H) Insertion Reactions

The insertion of carbenes into the N-H bond of amines is a direct and efficient method for the formation of new C-N bonds, yielding valuable α-amino acid derivatives and other nitrogen-containing compounds. nih.gov

Transition metal catalysts, including those based on iridium, copper, and rhodium, are effective in promoting N-H insertion reactions. organic-chemistry.orgnih.gov An iridium-based catalyst, [Ir(cod)Cl]₂, has been shown to be particularly effective for the N-H insertion of diazomalonates into a wide range of primary and secondary, aliphatic, and aromatic amines. organic-chemistry.orgnih.gov These reactions can often be carried out under mild conditions with a 1:1 stoichiometry of the diazo compound and the amine. nih.gov

Engineered myoglobins have also been developed as biocatalysts for carbene N-H insertion reactions. These biocatalysts have demonstrated high efficiency and chemoselectivity for the insertion into benzylamines and other aliphatic amines. rochester.edu A significant challenge in N-H insertion reactions with aliphatic amines is their strong coordination to the metal catalyst, which can lead to catalyst inhibition. nih.gov To overcome this, dual-catalyst systems have been developed, where one catalyst activates the diazo compound and a second, chiral catalyst facilitates the enantioselective proton transfer to form the final product. nih.gov

The table below summarizes the yields of N-H insertion products from the reaction of dimethyl diazomalonate with various amines, catalyzed by [Ir(cod)Cl]₂. nih.gov

AmineProductYield (%)
Morpholine3aa96 (NMR Yield)
Azetidine3ab52
Pyrrolidine3ac79
Piperidine3ad75
Azepane3ae63
4,4-Difluoropiperidine3af70
1-Boc-piperazine3ag93
Piperazine (double insertion)3ah87
N-Methylbenzylamine3ai81
Diisopropylamine3aj12
Organocatalytic Approaches to N-H Insertion

While metal-catalyzed N-H insertion reactions of diazo compounds are well-established, organocatalytic methods have emerged as a powerful alternative. These approaches avoid the use of potentially toxic and expensive metals and offer unique reactivity and selectivity. In the context of this compound, organocatalytic N-H insertion provides a direct route to valuable α-amino ester and amide derivatives.

A notable development in this area is the use of chiral phosphoric acids as catalysts. For instance, visible-light-induced metal-free asymmetric N-H bond insertion of α-diazoesters into aryl amines has been achieved using a chiral phosphoric acid catalyst. rsc.org This method relies on the in situ formation of a sulfoxonium ylide intermediate by capturing the highly reactive free carbene with an additive like DMSO. rsc.org This "domesticated" carbene equivalent then undergoes an enantioselective N-H insertion reaction. While this specific study focused on α-diazoesters, the principle can be extended to this compound, offering a pathway to chiral 2-naphthyl-substituted α-amino esters. The reaction's success hinges on the ability of the chiral phosphoric acid to control the stereochemistry of the proton transfer step, which ultimately dictates the enantioselectivity of the final product. nih.gov

The general applicability of organocatalytic N-H insertions has been demonstrated with a variety of diazo compounds and amines. scispace.com These reactions are often characterized by their mild conditions, high efficiency, and good functional group tolerance. scispace.com The development of tandem catalytic systems, combining an achiral metal complex to activate the diazo compound with a chiral organocatalyst to control enantioselectivity, has also proven effective for N-H insertions into aliphatic amines, which are typically challenging substrates. nih.gov This dual-catalyst approach could be particularly useful for expanding the scope of N-H insertion reactions involving this compound.

Oxygen-Hydrogen (O-H) Insertion Reactions

Reactions with Alcohols and Water

The insertion of carbenes derived from diazo compounds into the O-H bonds of alcohols and water is a fundamental transformation for the formation of ethers and alcohols, respectively. This compound, upon generation of the corresponding 2-naphthylcarbene, readily participates in these reactions.

In the presence of alcohols, this compound can form the corresponding 2-naphthylmethyl ethers. While simple aliphatic alcohols may react sluggishly with diazomethane (B1218177) itself, the reaction is often facilitated by the presence of a Lewis acid like boron trifluoride (BF₃). wikipedia.org More acidic alcohols, such as phenols, react more readily. masterorganicchemistry.com The reaction mechanism typically involves the protonation of the diazo compound by the alcohol to form a methyldiazonium cation, which is then attacked by the alkoxide in an SN2-type reaction, liberating nitrogen gas. ntu.edu.sgyoutube.com

The reaction with water leads to the formation of 2-naphthalenemethanol. This transformation is a key step in certain multicomponent reactions where a diazo compound, an alcohol, and another electrophile are combined. nih.gov In these systems, the diazo compound first reacts with the alcohol or water to generate an oxonium ylide, which then acts as a nucleophile in subsequent steps. nih.gov The Arndt-Eistert synthesis, a method for homologating carboxylic acids, also utilizes the reaction of an intermediate ketene (B1206846) with water to produce the final carboxylic acid product. organic-chemistry.org

ReactantProductConditionsReference
This compound2-Naphthylmethyl etherAlcohol, BF₃ wikipedia.org
This compound2-NaphthalenemethanolWater nih.gov
Insertion into Carboxylic Acids

The reaction of this compound with carboxylic acids is a highly efficient method for the preparation of 2-naphthylmethyl esters. This esterification proceeds under mild conditions and generally gives excellent yields. ntu.edu.sg The reaction is initiated by the protonation of the diazomethyl group by the carboxylic acid, which is significantly more acidic than alcohols. wikipedia.orgmasterorganicchemistry.com This proton transfer generates a 2-naphthylmethyldiazonium cation and a carboxylate anion. ntu.edu.sgyoutube.com The highly unstable diazonium species is then readily displaced by the carboxylate nucleophile in an SN2 reaction, resulting in the formation of the corresponding ester and the evolution of nitrogen gas. masterorganicchemistry.comntu.edu.sgyoutube.com

This method is particularly advantageous due to its simplicity and the clean nature of the reaction, often requiring minimal purification. masterorganicchemistry.com The reaction is a cornerstone of the Arndt-Eistert synthesis, where a diazoketone intermediate is formed from an acid chloride and a diazoalkane. organic-chemistry.org

Other X-H Insertion Reactions (e.g., Si-H, S-H, B-H, P-H, Sn-H, Ge-H, F-H)

The reactivity of carbenes generated from this compound extends beyond N-H and O-H bonds to include a variety of other X-H insertion reactions, providing access to a diverse range of organometallic and organoheteroatom compounds.

Si-H Insertion: The insertion of diarylcarbenes into Si-H bonds is a powerful tool for synthesizing optically active silanes. nih.gov The enantioselectivity of this reaction can be significantly influenced by the electronic properties of the substituents on the aryl rings of the diazo compound. nih.gov For instance, dirhodium(II) catalysts have been successfully employed for the enantioselective Si-H insertion of diarylcarbenes, with the enantiomeric ratio of the product being tunable by modifying the electronic nature of the carbene substrate. nih.govnih.gov This suggests that enantiomerically enriched silanes bearing a 2-naphthylmethyl group could be accessed through this methodology.

S-H Insertion: The insertion of carbenes into the S-H bond of thiols is another well-established transformation. Recent studies have explored the electrochemical S-H insertion of diazo compounds, offering a metal-free alternative. acs.org In these reactions, a thiyl radical is generated anodically, which then adds to the diazo compound, leading to the S-H insertion product. acs.org This approach has been shown to be general for a variety of diazo imides and aryl thiols. acs.org

While specific examples for B-H, P-H, Sn-H, Ge-H, and F-H insertions with this compound are less commonly reported in readily available literature, the general reactivity pattern of carbenes suggests that these transformations are feasible. The principles of carbene insertion reactions, which are known for a wide range of diazo compounds, can be extrapolated to predict the outcome of such reactions with this compound.

Cycloaddition Reactions

[3+2] Cycloaddition Reactions with Unsaturated Systems (e.g., alkenes, alkynes, arynes)

This compound, as a 1,3-dipole precursor, participates in [3+2] cycloaddition reactions with various unsaturated systems, leading to the formation of five-membered heterocyclic rings. nih.govwikipedia.orgnih.gov

With Alkenes: The reaction of diazo compounds with alkenes is a classic method for the synthesis of pyrazolines. The regioselectivity of this cycloaddition is governed by frontier molecular orbital interactions. wikipedia.org While simple alkenes can undergo [3+2] cycloaddition, the reaction is often more efficient with activated alkenes. Electrochemically enabled [3+2] cycloadditions have been developed for unbiased alkenes, expanding the scope of this transformation. rsc.org

With Alkynes: The [3+2] cycloaddition of this compound with alkynes yields substituted pyrazoles. This reaction is a step- and atom-economical method for constructing these important heterocyclic scaffolds. nih.gov The regioselectivity is dependent on the electronic nature of the alkyne substituent. wikipedia.org Radical [3+2] annulations of alkynes have also been developed using photochemistry, providing access to cyclopentanones from alkyl aldehydes and alkynes. nih.govnih.gov

With Arynes: Arynes are highly reactive intermediates that readily undergo [3+2] cycloaddition with diazo compounds to form indazoles. rsc.orgorgsyn.org The reaction of this compound with benzyne, generated in situ from precursors like o-silylaryl triflates, would lead to the formation of 2-naphthyl-substituted indazoles. orgsyn.org The regioselectivity of the cycloaddition with substituted arynes can be influenced by the nature of the substituents on the aryne. orgsyn.org Recent work has also explored the reactivity of diazomethyl-λ³-iodanes with arynes, which proceed through a [3+2] cycloaddition followed by an iodane (B103173) migration to furnish indazolyl-λ³-iodanes. rsc.org

DipolarophileProduct TypeKey FeaturesReferences
AlkenesPyrazolinesRegioselectivity dependent on alkene electronics. wikipedia.orgrsc.org
AlkynesPyrazolesAtom-economical synthesis of pyrazoles. nih.govwikipedia.orgnih.gov
ArynesIndazolesAccess to fused heterocyclic systems. rsc.orgorgsyn.org

Buchner Reaction and Related Cycloheptatriene (B165957) Formation from Aromatic Substrates

The Buchner reaction is a classic method for carbon-carbon bond formation that enables the synthesis of seven-membered cycloheptatriene rings from aromatic compounds. wikipedia.org The reaction proceeds in two main steps: the initial formation of a carbene, which then cyclopropanates an aromatic ring, followed by an electrocyclic ring expansion of the resulting norcaradiene intermediate. wikipedia.org

When this compound is used as the carbene precursor, it generates 2-naphthylcarbene. This carbene can react with aromatic substrates like benzene (B151609). The process begins with the generation of the carbene, typically through thermal, photochemical, or transition-metal-catalyzed decomposition of the diazo compound, with an accompanying loss of nitrogen gas. wikipedia.org The highly electrophilic carbene then adds to a double bond of the aromatic ring to form a cyclopropane-fused intermediate, known as a norcaradiene. wikipedia.org

This norcaradiene intermediate is often in equilibrium with its corresponding cycloheptatriene isomer. x-mol.com The position of this equilibrium is influenced by electronic, steric, and conformational factors. wikipedia.org Generally, the equilibrium favors the seven-membered cycloheptatriene structure due to the inherent ring strain of the cyclopropane (B1198618) in the norcaradiene. wikipedia.org The ring-opening of the norcaradiene to the cycloheptatriene is a thermally allowed, 6-electron disrotatory process. wikipedia.org

The use of transition metal catalysts, particularly dirhodium(II) complexes, has significantly improved the efficiency and selectivity of the Buchner reaction. wikipedia.orgrsc.org These catalysts facilitate the formation of a metal-carbene intermediate (a carbenoid) that then reacts with the aromatic substrate. nih.govnih.gov This catalytic approach allows the reaction to proceed under milder conditions and can provide higher yields and better control over the formation of specific isomers. wikipedia.org For instance, studies on related systems have shown that rhodium(II) catalysts can effectively promote the intramolecular Buchner reaction of diazo compounds, leading to polycyclic products in excellent yields and with high enantioselectivity. rsc.orgnih.gov While the reaction of this compound with benzene would yield a 2-naphthyl-substituted cycloheptatriene, specific regioselectivity studies for this exact reaction are not extensively detailed in the provided results. However, research on similar reactions indicates that steric and electronic properties of both the carbene and the aromatic substrate play a crucial role in determining the regioselectivity of the initial cyclopropanation step. nih.gov

Cyclopropanation Reactions

The generation of 2-naphthylcarbene from this compound allows for its use in cyclopropanation reactions with various olefins. This process involves the addition of the carbene to a carbon-carbon double bond to form a cyclopropane ring, a highly strained but synthetically valuable structural motif found in numerous biologically active molecules. researchgate.netacs.org

Stereoselective Cyclopropanation of Olefins

Cyclopropanation reactions using carbenes generated from diazoalkanes are known to be stereospecific. researchgate.netacs.org This means that the stereochemistry of the starting olefin is retained in the cyclopropane product. For example, the reaction of a carbene with a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene results in a trans-substituted cyclopropane. acs.org This stereoconservation is characteristic of a concerted reaction mechanism where the singlet carbene adds to the double bond in a single step. acs.org

The use of transition metal catalysts, such as copper(I) and rhodium(II) complexes, is common in these transformations. rsc.orgwikipedia.org These catalysts form metal-carbenoid intermediates which then transfer the carbene unit to the olefin. While providing better control and efficiency, these catalytic reactions also generally proceed with retention of the olefin's stereochemistry.

In the context of this compound, its reaction with an alkene would produce a 2-naphthyl-substituted cyclopropane. The table below illustrates the expected products from the stereoselective cyclopropanation of representative olefins with 2-naphthylcarbene, assuming the typical stereospecificity of such reactions.

Alkene SubstrateExpected Cyclopropane ProductStereochemistry
cis-But-2-enecis-1,2-Dimethyl-3-(naphthalen-2-yl)cyclopropanecis
trans-But-2-enetrans-1,2-Dimethyl-3-(naphthalen-2-yl)cyclopropanetrans
Styrene1-Phenyl-2-(naphthalen-2-yl)cyclopropaneMixture of cis/trans
Cyclohexene7-(Naphthalen-2-yl)bicyclo[4.1.0]heptanecis-fused

Asymmetric Cyclopropanation Methodologies and Enantiocontrol

Achieving enantioselectivity in cyclopropanation reactions requires the use of chiral catalysts. These catalysts create a chiral environment around the reactive intermediate, directing the approach of the olefin and leading to the preferential formation of one enantiomer of the cyclopropane product over the other. Dirhodium(II) and copper(I) complexes featuring chiral ligands are among the most successful catalysts for asymmetric cyclopropanation.

Significant progress has been made in developing highly enantioselective cyclopropanation methods using various diazo compounds and olefins. For instance, chiral dirhodium(II) tetracarboxylate catalysts have been used in the dearomative cyclopropanation of naphthalenes to construct polycyclic compounds with excellent enantioselectivity, often exceeding 99% ee. rsc.orgnih.gov In these intramolecular reactions, three stereogenic centers, including two quaternary carbons, can be created with high control. rsc.org

Engineered enzymes, particularly myoglobin-based carbene transferases, have also emerged as powerful biocatalysts for highly stereoselective and enantioselective cyclopropanation. By modifying the protein scaffold, researchers can tune the catalyst to favor the formation of specific stereoisomers. For example, engineered myoglobin (B1173299) variants have been used for the cyclopropanation of 2-vinylnaphthalene (B1218179) with a phosphonyl diazo reagent, achieving a notable improvement in enantioselectivity (from 45% to 85% ee) for the (1R,2S)-isomer. These biocatalytic systems can be enantiodivergent, meaning different enzyme variants can be developed to produce either enantiomer of the desired cyclopropane product with high stereocontrol.

The general principles of these methodologies can be applied to the reaction of this compound with olefins. By selecting an appropriate chiral catalyst—be it a rhodium complex, a copper complex, or an engineered enzyme—it is possible to control the absolute stereochemistry of the resulting 2-naphthyl-substituted cyclopropanes.

Catalyst TypeExample Ligand/VariantKey FeatureTypical Enantioselectivity
Chiral Dirhodium(II) CarboxylateRh₂(S-TBPTTL)₄Effective for intramolecular dearomative cyclopropanation of naphthalenes. rsc.orgUp to 99% ee rsc.org
Engineered MyoglobinMb(H64G,V68A)Biocatalytic approach for intermolecular cyclopropanation.High de and ee (>99%)
Chiral Copper(I) ComplexCu(I) with BOX/PyBOX ligandsWidely used for asymmetric cyclopropanation of various olefins.Generally high ee

Rearrangement Reactions Initiated by Diazomethyl Group Transformation (e.g., Wolff Rearrangement Context)

The transformation of a diazomethyl group leads to a highly energetic carbene intermediate, which can undergo various subsequent reactions, including rearrangements. A prominent example of such a process is the Wolff rearrangement. wikipedia.orgnih.gov

The classical Wolff rearrangement is the conversion of an α-diazocarbonyl compound (an α-diazoketone) into a ketene through a 1,2-rearrangement, accompanied by the loss of dinitrogen. x-mol.comnih.gov The resulting ketene is a versatile intermediate that can be trapped by nucleophiles like water, alcohols, or amines to form carboxylic acid derivatives. wikipedia.orgnih.gov This rearrangement can be induced by thermal, photochemical, or metal-catalyzed conditions. nih.gov

While this compound itself is a diazoalkane, not an α-diazoketone, the carbene it generates—2-naphthylcarbene—can participate in rearrangement reactions that are mechanistically related to the 1,2-shift seen in the Wolff rearrangement. Upon its formation, 2-naphthylcarbene can rearrange to other isomeric carbenes or related intermediates. Theoretical studies have explored the rearrangement pathways between 1-naphthylcarbene and 2-naphthylcarbene, indicating that these transformations are feasible.

Furthermore, in a process analogous to the Wolff rearrangement, if the carbene is generated from a precursor like 2-diazo-1,2-naphthoquinone (a structural isomer and α-diazoketone), it undergoes a photo-Wolff rearrangement. In this reaction, photolysis leads to the formation of a ketene, 1H-inden-1-ylidenemethanone, which proceeds largely through a concerted mechanism. However, evidence also points to a minor pathway involving a carbene intermediate, 1-oxo-2(1H)-naphthalenylidene, which can be trapped by nucleophiles like methanol.

Another related rearrangement involves the carbene-carbene rearrangement of 4,5-benzocycloheptatrienylidene. Thermolysis of its diazo precursor in benzene leads to the formation of 2-naphthylcarbene, which is subsequently trapped to form 7-(2-naphthyl)cycloheptatriene. This indicates that under certain conditions, carbenes can undergo complex skeletal reorganizations to yield more stable isomers. The study of these rearrangements provides insight into the fundamental reactivity of aryl carbenes derived from diazo compounds like this compound.

Functionalization of Advanced Materials (e.g., Single-Walled Carbon Nanotubes)

The unique electronic and mechanical properties of single-walled carbon nanotubes (SWCNTs) make them attractive for a variety of applications, but their poor solubility often limits their processability. wikipedia.org Covalent functionalization of the SWCNT surface is a key strategy to improve their dispersion in solvents and to introduce new functionalities. wikipedia.org

This compound can be used to functionalize SWCNTs through the generation of 2-naphthylcarbene. The highly reactive carbene can add to the π-system of the nanotube sidewall, forming a cyclopropane-like adduct. This process converts sp²-hybridized carbon atoms on the nanotube surface to sp³-hybridized carbons, thereby disrupting the extended conjugation but enhancing solubility.

A theoretical study using density functional theory (DFT) investigated the functionalization of SWCNTs with various diazomethyl aromatic compounds, including diazomethyl naphthalene. The study explored two different orientations for the attachment of the aryl group: perpendicular and parallel to the nanotube axis.

The key findings from the DFT study are summarized below:

Thermodynamic Favorability : The calculated binding energies for the functionalization were all negative, indicating that the reactions are thermodynamically favorable.

Binding Strength : Functionalization in the perpendicular orientation (Type I) showed a higher binding strength compared to the parallel orientation (Type II). This suggests that it is easier to attach the methyl aryl group in a perpendicular fashion.

Improved Properties : The functionalization was predicted to significantly enhance the solubility and electrical conductivity of the SWCNTs, making the resulting materials more suitable for various applications.

The introduction of the naphthalene moiety onto the SWCNT surface not only improves solubility through steric hindrance, preventing aggregation, but can also modulate the electronic properties of the nanotubes. This approach allows for the tailoring of SWCNT characteristics for specific uses in electronics, sensors, and composite materials.

Functionalization ParameterFindingImplication
Binding Energy (E_b) Negative values for all functionalizations.The covalent attachment of naphthyl groups to SWCNTs is a spontaneous and stable process.
Binding Orientation Perpendicular (Type I) attachment is energetically more favorable than parallel (Type II).Predicts the preferred geometry of the functional group on the nanotube surface.
Electronic Properties Functionalization enhances electrical conductivity.The modified SWCNTs could have improved performance in electronic devices.
Solubility Functionalization is predicted to increase solubility.Easier processing and integration of SWCNTs into various matrices.

Catalytic Systems in 2 Diazomethyl Naphthalene Chemistry

Homogeneous Transition Metal Catalysis

Transition metal catalysis, particularly with rhodium(II) and copper complexes, is a cornerstone of diazo chemistry. nih.govrsc.org These catalysts react with diazo compounds to generate metal carbene intermediates, which are central to a wide array of synthetic transformations such as insertion reactions, cyclopropanations, and ylide formations. nih.govresearchgate.net The ligand sphere surrounding the metal center is paramount in controlling the reaction's outcome.

Achieving high levels of enantioselectivity in reactions involving 2-(diazomethyl)naphthalene hinges on the design of the chiral ligand coordinated to the metal catalyst. The binding of a chiral ligand creates a defined, asymmetric environment around the reactive metal carbene intermediate, which dictates the stereochemical outcome of the reaction. mdpi.com

A variety of chiral ligands have been developed for transition-metal-catalyzed asymmetric C-H functionalization, a key reaction type for naphthalene (B1677914) derivatives. mdpi.com These ligands create a chiral pocket that forces the substrate to approach the metal center in a specific orientation, enabling stereocontrol. mdpi.com Examples of successful ligand classes include:

Chiral Carboxylic Acids (CCAs): Used in conjunction with Cp*M(III) catalysts (M = Co, Ir, Rh), CCAs can serve as an external chiral source to induce enantioselectivity in C-H functionalization reactions. mdpi.com

Phosphino-oxazolines (PHOX ligands): These ligands have proven highly effective in palladium-catalyzed allylic substitution reactions, achieving excellent enantioselectivity. researchgate.net Their modular synthesis allows for fine-tuning of steric and electronic properties.

Binaphthyl-based Ligands: The inherent axial chirality of scaffolds like [1,1'-binapthyl]-2,2'-diol (BINOL) has been widely exploited. rsc.org For instance, BINOL-based chiral monophosphate ligands have been used with iridium catalysts for the enantioselective borylation of C(sp³)–H bonds, where π–π interactions between the substrate's heteroaromatic ring and the ligand's naphthalene rings contribute to chiral recognition. mdpi.com

The efficacy of these ligands is often substrate-dependent, and slight modifications to the ligand structure can lead to significant changes in reactivity and enantioselectivity. chemrxiv.org

Table 1: Examples of Chiral Ligands in Asymmetric Catalysis

Ligand Type Metal Catalyst Typical Reaction Key Feature
Chiral Carboxylic Acids (CCA) Cp*M(III) (M=Co, Ir, Rh) C-H Functionalization External chiral source. mdpi.com
Phosphino-oxazolines (PHOX) Palladium, Iridium Allylic Alkylation, Hydrogenation Tunable N,P-ligands. researchgate.net
BINOL-based Phosphates Iridium C-H Borylation Creates chiral pocket via π-π stacking. mdpi.com
Biimidazoline (BiIM) Palladium Catellani Reaction Controllable bite angle. nih.gov

Beyond stereocontrol, ligands play a crucial role in directing the chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) of transformations involving naphthalene derivatives. dntb.gov.ua In the context of intramolecular reactions of diazo acetates linked to a naphthalene scaffold, the choice of chiral dirhodium(II) carboxamidate catalyst can determine whether the reaction proceeds at a remote functional group or via addition to the naphthalene ring (Büchner reaction). rsc.org

The regioselectivity of C–H functionalization on the naphthalene core is notoriously difficult to control. nih.govresearchgate.net However, transition metal catalysis combined with appropriately chosen ligands and directing groups offers a powerful solution. nih.gov For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be switched from C8 to C2 selectivity simply by forming an aromatic imine intermediate, which alters the coordination to the metal center. researchgate.net Similarly, a tunable transient ligand strategy has been developed to overcome the inherent preference for peri- (C8) and ortho- (C2) C–H methylation of 1-naphthaldehydes. dntb.gov.ua

In rhodium(II)-catalyzed reactions, the steric bulk of the ligands can even alter the reaction mechanism. With bulky diisopropylethylacetate ligands, diorganozinc reagents react with diazo compounds via a rhodium-carbene intermediate. nih.gov In contrast, using the less bulky Rh₂(OAc)₄ catalyst leads to the formation of an azine intermediate first, completely changing the reaction pathway and the final product. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, such as zeolites, offer significant advantages in terms of reusability and ease of separation. researchgate.net While their application in the specific chemistry of this compound is not extensively documented, their use in other naphthalene functionalizations provides relevant insights. Zeolites like HY and H-beta are employed in the liquid-phase alkylation of naphthalene. researchgate.net

The key feature of zeolite catalysis is shape selectivity, where the constrained environment of the catalyst's pores dictates the regioselectivity of the reaction. researchgate.net For example, in the dialkylation of naphthalene, H-Mordenite zeolite can be optimized to yield 2,6-di-tert-butylnaphthalene with high selectivity over the 2,7-isomer. researchgate.net This principle could theoretically be applied to control the regioselectivity of reactions involving carbene intermediates generated from this compound within the zeolite's porous structure.

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In the context of naphthalene chemistry, organocatalytic methods have been developed for the enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions. nih.gov This transformation is significant as it achieves high asymmetric induction without requiring a metal catalyst or a directing group anchored to the substrate. nih.gov The mechanism relies on the in-situ generation of a chiral counteranion from a chiral phosphate and a boronic acid, which controls the stereochemical outcome of the reaction. nih.gov While this example does not directly involve a diazo compound, it showcases the potential of organocatalysis to construct chiral naphthalene-containing scaffolds.

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling radical-based transformations under mild conditions. researchgate.net Diazo compounds are excellent substrates for photoredox catalysis, where they can be activated to form radical intermediates. rsc.orgacs.org This approach provides a valuable alternative to traditional transition-metal-catalyzed carbene chemistry. researchgate.net

The activation can occur through several pathways depending on the photocatalyst and the diazo compound. rsc.org For instance, aryl diazoesters can be activated via triplet energy transfer from a photosensitizer like tetraphenylporphyrin (H₂TPP) under red light. rsc.org Alternatively, photoredox catalysts can engage in single-electron transfer (SET) processes. A photocatalyst such as Ru(bpy)₃(PF₆)₂ can be excited by visible light and then reduce a diazo compound to generate a carbon-centered radical through proton-coupled electron transfer (PCET). acs.orgnih.gov

This strategy has been applied to the C–H diazomethylation of aromatic substrates. nih.gov The process involves the photocatalytic generation of an electrophilic diazomethyl radical which then undergoes aryl C–H bond functionalization. nih.gov This method is notable for its application in late-stage functionalization of complex molecules. nih.gov

Table 2: Selected Photoredox Catalytic Systems for Diazo Compound Activation

Photocatalyst Light Source Substrate Activation Mechanism Product Type
Ru(bpy)₃(PF₆)₂ White LEDs Diazomethyl hypervalent iodine reagent PCET Aryl diazoacetate nih.gov
H₂TPP Red Light Aryl diazoester Triplet Energy Transfer β-ketoester rsc.org
Organic Dyes Visible Light Diazo compounds Radical Generation γ-amino acid derivatives acs.org

Mechanistic Investigations and Reaction Pathway Elucidation

Identification and Characterization of Reactive Intermediates (e.g., Metal Carbenes, Diazomethyl Radicals)

Reactions involving 2-(diazomethyl)naphthalene proceed through highly reactive, short-lived intermediates. The specific intermediate generated is largely dependent on the reaction conditions, such as the presence of a metal catalyst or a radical initiator.

Metal Carbenes: In the presence of transition metals, particularly copper and rhodium, this compound readily loses dinitrogen gas (N₂) to form a transient metal carbene complex. wikipedia.org These species, often described as carbenoids, are highly versatile intermediates. libretexts.org The nature of the metal and its ligands significantly influences the reactivity of the carbene, which can exhibit either electrophilic or nucleophilic character. nih.govnih.gov For instance, copper-catalyzed reactions can generate copper-carbonyl ylides. mdpi.com These electrophilic intermediates are capable of attacking electron-rich systems, such as aromatic rings, to form new carbon-carbon bonds. mdpi.com The general formation of a metal carbene from a diazo compound is a foundational step for various synthetic transformations, including cyclopropanations and C-H insertion reactions. wikipedia.orgresearchgate.net

Diazomethyl Radicals: In the absence of metal catalysts but in the presence of radical initiators, this compound can undergo a Hydrogen Atom Transfer (HAT) process to generate an electrophilic diazomethyl radical. nih.govresearchgate.net This process effectively reverses the typical nucleophilic reactivity of the carbon atom bearing the diazo group, a concept known as umpolung reactivity. nih.govresearchgate.net These radical intermediates are particularly useful for reactions with electron-rich alkenes, overcoming limitations seen in traditional dipolar [3+2] cycloadditions. nih.govresearchgate.net The subsequent regiocontrolled addition to a double bond followed by intramolecular cyclization can afford complex heterocyclic structures like pyrazolines. nih.gov

The table below summarizes the primary reactive intermediates generated from this compound under different conditions.

Table 1: Reactive Intermediates from this compound
Precursor Condition Reactive Intermediate Key Characteristics
This compound Transition Metal Catalyst (e.g., Cu(acac)₂, Rh₂(OAc)₄) Naphthyl-substituted Metal Carbene Electrophilic or nucleophilic, depending on the metal; participates in insertions and cyclopropanations. wikipedia.orgnih.gov
This compound Radical Initiator (e.g., tert-butylperoxy radical) Naphthyl-substituted Diazomethyl Radical Electrophilic; participates in radical additions and cycloadditions. nih.govresearchgate.net
Table 2: Factors Affecting the Rate-Limiting Step in Carbene Reactions
Factor Influence on Rate-Limiting Step Example
Catalyst The choice of metal and ligands affects the electrophilicity of the carbene, altering the activation energy of the attack. Rhodium catalysts are often more reactive than copper catalysts for C-H insertion.
Substrate Electronics Electron-donating groups on an aromatic ring targeted for insertion will lower the activation energy, increasing the reaction rate. mdpi.com Anisole reacts faster than benzene (B151609) in intermolecular C-H insertion.
Temperature Higher temperatures provide the necessary energy to overcome the activation barrier of the rate-limiting step, but can also favor side reactions. stackexchange.com Thermodynamic product formation is favored at higher temperatures in reversible reactions. stackexchange.com

Elucidation of Regiochemical and Stereochemical Outcomes

Regiochemistry: The regioselectivity of reactions involving this compound is largely governed by electronic and steric factors, particularly in electrophilic aromatic substitution-type reactions. The naphthalene (B1677914) ring system is not uniformly reactive; the C1 (alpha) position is generally more susceptible to electrophilic attack than the C2 (beta) position. libretexts.orgyoutube.com This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during attack at the alpha-position, which can be stabilized by resonance structures that keep one of the rings fully aromatic. stackexchange.comstackexchange.com Therefore, in intramolecular reactions where a carbene derived from the 2-diazomethyl group attacks the naphthalene ring, cyclization to the C1 or C3 positions is electronically favored over the C4 position.

The following table summarizes the general regiochemical preferences for electrophilic attack on a naphthalene ring.

Table 3: Regioselectivity of Electrophilic Attack on Naphthalene
Position of Attack Stability of Intermediate Product Type Rationale
C1 (alpha) More stable Kinetic Product Two resonance structures maintain a full benzene ring in the intermediate. stackexchange.com
C2 (beta) Less stable Thermodynamic Product Only one resonance structure maintains a full benzene ring; however, the final product can be sterically less hindered. stackexchange.com
Stereochemistry:libretexts.orglibretexts.org

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-limiting step and characterizing the transition state. mdpi.com This is achieved by comparing the reaction rates of a substrate with its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

While specific KIE studies on this compound are not widely reported, predictions can be made based on analogous systems. For reactions involving C-H bond cleavage, such as a C-H insertion reaction, a primary deuterium KIE (kH/kD > 1) is expected if the C-H bond breaking occurs in the rate-limiting step. The magnitude of the KIE can provide insight into the symmetry of the transition state.

Conversely, some reactions on the naphthalene nucleus exhibit an inverse isotope effect (kH/kD < 1). For example, the chlorination of naphthalene shows an inverse deuterium isotope effect. researchgate.net This suggests that the C-H bond is not broken in the rate-determining step. Instead, this step likely involves the formation of the C-Cl bond, leading to a change in hybridization at the carbon from sp² to sp³, which can result in a strengthening of the C-H bond in the transition state. mdpi.com If a C-H insertion reaction involving a 2-(naphthyl)methylcarbene were to proceed through a similar mechanism where the initial association with the C-H bond is reversible and precedes the rate-limiting step, an inverse isotope effect might also be observed.

Table of Mentioned Compounds

Compound Name
This compound
Dinitrogen
Pyrazoline
Anisole
Benzene
cis-alkene

Theoretical and Computational Studies of 2 Diazomethyl Naphthalene Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For a molecule like 2-(Diazomethyl)naphthalene, DFT calculations provide a framework for understanding its behavior at the molecular level.

Electronic Structure, Molecular Orbitals, and Reactivity Predictions

The electronic structure of this compound is fundamentally dictated by the interplay between the aromatic naphthalene (B1677914) core and the reactive diazomethyl group. DFT calculations can elucidate the distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The shapes and energies of these orbitals are critical in predicting the compound's reactivity. ucsb.edunih.gov

For aromatic systems like naphthalene, the HOMO is typically a π-orbital delocalized across the ring system. The introduction of the diazomethyl group, a strong electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be lowered in energy, enhancing its electrophilicity. The frontier orbital theory suggests that the sites with the largest HOMO coefficients are the most nucleophilic, while those with the largest LUMO coefficients are the most electrophilic. ucsb.edu In naphthalene itself, the HOMO density is highest at the 1- and 4-positions, suggesting that electrophilic attack is favored at these sites. ucsb.edu The presence of the diazomethyl group at the 2-position would modulate this electron distribution.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on DFT Calculations

PropertyPredicted CharacteristicImplication for Reactivity
HOMO Energy Relatively highIncreased nucleophilicity, susceptibility to oxidation
LUMO Energy Relatively lowIncreased electrophilicity, susceptibility to reduction
HOMO-LUMO Gap Relatively smallHigher reactivity, potential for color
HOMO Distribution Delocalized over the naphthalene ring with significant contribution from the diazomethyl groupDictates regioselectivity in reactions with electrophiles
LUMO Distribution Primarily localized on the diazomethyl group and adjacent carbon atomsSite of nucleophilic attack

This table represents predicted trends based on the known effects of diazomethyl groups on aromatic systems. Specific energy values would require dedicated DFT calculations.

Modeling of Mechanistic Pathways and Transition State Analysis

A key application of DFT is the elucidation of reaction mechanisms. For this compound, this includes modeling its decomposition to the corresponding carbene, a highly reactive intermediate, and its subsequent reactions. DFT calculations can map the potential energy surface for these transformations, identifying the transition state structures and their associated activation energies. nih.gov This allows for the prediction of the most favorable reaction pathways. For instance, the loss of dinitrogen from the diazomethyl group can proceed through different pathways, and DFT can help determine the energetic feasibility of each.

Prediction of Binding Energies and Interaction Modes (e.g., with surfaces)

The interaction of this compound with other molecules or surfaces is crucial in various applications, such as catalysis and materials science. DFT calculations can predict the binding energies and preferred interaction modes. For example, in the context of surface chemistry, DFT can model the adsorption of the molecule on a metal or semiconductor surface, providing insights into the nature of the binding (physisorption vs. chemisorption) and the orientation of the molecule on the surface. These calculations are vital for understanding how the reactivity of the molecule might be altered in a condensed phase or at an interface.

Analysis of Charge Transfer and Electronic Properties

Charge transfer is a fundamental process in many chemical reactions and is central to the electronic properties of molecules. nih.govarxiv.org DFT can be used to analyze intramolecular and intermolecular charge transfer phenomena involving this compound. nih.gov The introduction of substituents on the naphthalene ring can significantly influence the charge distribution and charge transfer characteristics. nih.gov Time-dependent DFT (TD-DFT) can further be employed to predict the electronic absorption spectra, which are governed by electronic transitions that often involve charge transfer from the naphthalene moiety to the diazomethyl group or vice versa. researchgate.net

Table 2: Conceptual DFT-Based Reactivity Descriptors

DescriptorFormulaInterpretation for this compound
Ionization Potential (IP) IP ≈ -EHOMOEnergy required to remove an electron; expected to be relatively low.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released upon adding an electron; expected to be positive.
Electronegativity (χ) χ = (IP + EA) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution; a smaller HOMO-LUMO gap implies lower hardness.
Electrophilicity Index (ω) ω = χ2 / (2η)A global measure of electrophilic character.

These descriptors provide a quantitative basis for the reactivity predictions discussed in section 7.1.1. samipubco.com

Ab Initio Electronic Structure Calculations for Energetic Profiles

While DFT is a workhorse of computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate energetic profiles for key reactions of this compound. researchgate.netresearchgate.net These calculations are particularly valuable for benchmarking the results obtained from DFT and for cases where DFT may not be sufficiently accurate, such as in the description of weak intermolecular interactions or systems with significant multi-reference character. For instance, ab initio calculations can provide a more refined understanding of the dissociation energy of the C-N bond in the diazomethyl group and the energy of the resulting carbene intermediate.

Molecular Dynamics Simulations to Explore Conformational Space and Reaction Dynamics

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the conformational space and reaction dynamics. nih.govrsc.org For a flexible molecule like this compound, MD simulations can reveal the accessible conformations and the timescales of their interconversion. rsc.org

By combining MD with a quantum mechanical description of the potential energy surface (ab initio MD or AIMD), one can simulate the actual chemical reaction dynamics. This approach can provide insights into the lifetime of transient intermediates, the role of solvent molecules in the reaction, and the non-statistical dynamic effects that may govern the reaction outcome. For example, an AIMD simulation could follow the trajectory of the nitrogen molecule as it departs from the naphthalene carbene, providing a more complete picture of the reaction dynamics than static calculations alone.

Advanced Applications of 2 Diazomethyl Naphthalene in Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Systems and Fused Heterocycles

The naphthalene (B1677914) unit is a fundamental building block in the realm of polycyclic aromatic hydrocarbons (PAHs). libretexts.orglibretexts.org The reactive carbene generated from 2-(diazomethyl)naphthalene is a potent tool for expanding upon this core, leading to the synthesis of larger, more complex aromatic systems. One classic transformation is the Buchner reaction, where a carbene adds to an aromatic ring to form a norcaradiene intermediate, which then undergoes a spontaneous ring-opening to yield a cycloheptatriene (B165957). researchgate.net The reaction of this compound with benzene (B151609), for instance, would yield a cycloheptatriene derivative that can serve as a precursor to larger PAHs. The functionalization of naphthalene with diazo compounds has been demonstrated with various metal catalysts, leading to either formal C-H insertion products or addition to a double bond. researchgate.net

Beyond simple ring expansion, these carbenes can participate in intramolecular cyclization reactions to afford fused ring systems. By strategically placing functional groups on a derivative of this compound, intramolecular C-H insertion or cyclization can lead to the formation of novel fused polycyclic structures.

The synthesis of fused heterocycles represents another significant application. nih.govrsc.org Naphthalene-heterocycle hybrids are of considerable interest due to their diverse biological activities. nih.govrsc.org The carbene from this compound can be trapped by various heteroatomic species to initiate cyclization cascades. For example, reaction with nitriles can lead to the formation of fused azirines, which can rearrange to form stable heterocyclic systems. Multicomponent reactions involving 2-naphthol (B1666908) have been shown to produce a wide array of N/O-containing heterocycles, highlighting the utility of the naphthalene scaffold in building diverse molecular architectures. fardapaper.ir

Construction of Stereodefined Molecular Architectures (e.g., Cyclopropanes, Quaternary Centers)

The controlled construction of stereocenters is a central goal of modern organic synthesis. The carbene derived from this compound and its derivatives can be employed in stereoselective cyclopropanation reactions. Research has shown that aryldiazoacetates can react with α-substituted acroleins under acid catalysis in a Michael-initiated ring closure (MIRC) to produce highly functionalized, tetrasubstituted cyclopropanes with excellent stereocontrol. rsc.orgnih.gov

A key example involves the reaction of tert-butyl 2-diazo-2-(2-naphthyl)acetate, a close derivative of the parent compound, with various α-substituted acroleins. rsc.org The reaction proceeds through a conjugate addition of the diazo compound to the acrolein, followed by an intramolecular cyclization with loss of dinitrogen gas. The use of Lewis or Brønsted acids is crucial for catalysis. nih.govrsc.org This methodology provides access to cyclopropanes with multiple stereocenters, including the creation of stereodefined quaternary carbon centers. rsc.org

Table 1: Acid-Catalyzed Cyclopropanation with tert-Butyl 2-diazo-2-(2-naphthyl)acetate rsc.org
Entryα-Substituted AcroleinAcid CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (trans/cis)
1MethacroleinTiCl₄CH₂Cl₂085>95:5
2MethacroleinTf₂NHPropionitrile-7891>95:5
3EthacroleinTiCl₄CH₂Cl₂082>95:5
4α-PhenylacroleinTf₂NHPropionitrile-7865>95:5

This table summarizes the stereoselective synthesis of cyclopropanes. The reaction demonstrates high yields and excellent diastereoselectivity, primarily affording the trans isomer.

Enabling Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing new functional groups into a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. nih.govthieme-connect.de This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. Diazo compounds are well-suited for LSF due to their ability to generate highly reactive carbenes under mild conditions, including photoredox or metal catalysis, which are compatible with a wide range of functional groups. researchgate.net

This compound is an excellent reagent for LSF, enabling the introduction of the 2-naphthylmethyl group. This moiety can significantly alter the pharmacological or material properties of a molecule by introducing a large, rigid, and fluorescent aromatic system. For instance, this strategy could be applied to modify complex drug molecules, potentially enhancing their binding affinity or altering their pharmacokinetic profile. nih.gov A versatile strategy for the bioreversible modification of proteins has been developed using a modular diazo compound, demonstrating the power of this approach to functionalize highly complex biomolecules like cytochrome c and green fluorescent protein (GFP). nih.gov The principles of this strategy are directly applicable to this compound for modifying other complex substrates.

Development of Novel Cascade and Multicomponent Reactions

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic processes where multiple bonds are formed in a single operation without isolating intermediates. nih.gov These reactions enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation. fardapaper.irnih.gov

The carbene generated from this compound is an ideal starting point for designing novel cascade sequences. The previously mentioned MIRC synthesis of cyclopropanes is itself a cascade reaction involving a Michael addition followed by an intramolecular cyclization. nih.gov

Furthermore, this reactive intermediate can be incorporated into more elaborate multicomponent reactions. For example, a three-component reaction could involve the rhodium-catalyzed formation of an oxonium ylide from the 2-naphthylmethylidene carbene and an alcohol, which is then intercepted by a third reactant. researchgate.net A novel three-component cascade reaction involving 3-formylchromones, 2-naphthol, and heterocyclic ketal aminals has been developed to produce complex morphan derivatives, demonstrating the potential for the naphthalene framework to participate in intricate bond-forming sequences. nih.gov Similarly, solvent-directed regioselective cascade reactions using two different diazo compounds have been developed to synthesize pyrazoles, showcasing the potential for diazo compounds to act as versatile building blocks in complex transformations. chemistryviews.org The development of new MCRs and cascade reactions utilizing this compound holds significant promise for the rapid assembly of novel, functional molecules with high structural complexity.

Q & A

Q. How should researchers optimize catalytic systems for this compound in cross-coupling reactions?

  • Methodological Answer : Screen transition metal catalysts (e.g., Pd, Cu) with ligands that stabilize diazo intermediates. Monitor reaction progress using inline spectroscopy (Raman or FTIR) to detect transient species. Compare yields and selectivity metrics (e.g., turnover frequency) against diazo stability data from thermal gravimetric analysis (TGA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.